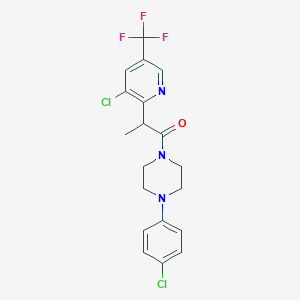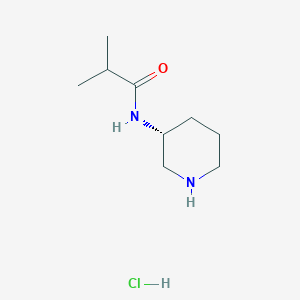![molecular formula C22H26N2O4S B2905513 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one CAS No. 878217-40-4](/img/structure/B2905513.png)
3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a complex organic compound that features prominently in several branches of scientific research due to its unique chemical structure and potential applications. This compound, often studied for its biological activities and chemical properties, offers numerous opportunities for exploration in pharmaceuticals and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one involves multiple steps:
Synthesis of the Piperazine Moiety: : The initial step involves the preparation of the piperazine derivative. Piperazine can be functionalized with the sulfonyl chloride and (E)-2-phenylethenyl group in the presence of a base such as triethylamine.
Formation of the Propan-1-one Framework: : This can be achieved through a Claisen-Schmidt condensation, which typically requires an aldehyde and a ketone in the presence of a strong base such as sodium hydroxide.
Coupling of the 2-Methoxyphenyl Group: : This involves the nucleophilic aromatic substitution, often using a halide derivative of methoxybenzene and a strong nucleophile under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve high-yield reactions with a focus on scalability and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize yields while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: : In the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon.
Substitution Reagents: : Alkyl halides, benzyl bromide for nucleophilic substitutions; electrophilic agents for electrophilic substitutions.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Depending on the substituent, the formation of varied organic derivatives.
Aplicaciones Científicas De Investigación
This compound's versatile nature makes it valuable in:
Chemistry: : Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: : Studied for its potential biological activities, including as a pharmacophore.
Medicine: : Potential use in drug development due to its unique structural features.
Industry: : Applications in material science and industrial chemistry for the development of novel materials and chemicals.
Mecanismo De Acción
The mechanism by which 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one exerts its effects involves interaction with biological molecules, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The presence of both aromatic and piperazine structures suggests potential for receptor binding and modulation of biological pathways, although specific molecular targets would require further empirical study.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)-1-piperazinylpropan-1-one: : Similar in structure but lacks the sulfonyl and phenylethenyl groups.
1-[4-(Phenylethenyl)sulfonylpiperazin-1-yl]propan-1-one: : Lacks the methoxyphenyl group.
Propan-1-one derivatives: : Varied substituents leading to different chemical and biological properties.
Uniqueness
What sets 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one apart is its combination of functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the methoxy group, sulfonyl piperazine, and phenylethenyl moieties within a single compound provides a unique scaffold for further chemical exploration and application.
There you have it—a detailed look at this intriguing compound. Let me know if there's anything more specific you'd like to dive into!
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-10-6-5-9-20(21)11-12-22(25)23-14-16-24(17-15-23)29(26,27)18-13-19-7-3-2-4-8-19/h2-10,13,18H,11-12,14-17H2,1H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZWXOEFHNMGV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
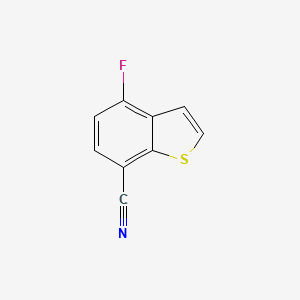
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2905431.png)
![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid](/img/structure/B2905435.png)
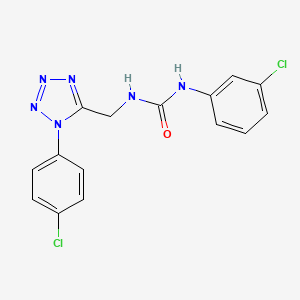

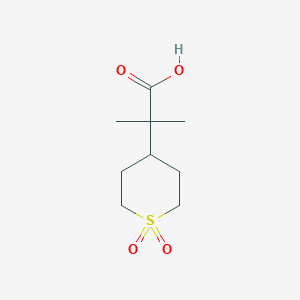
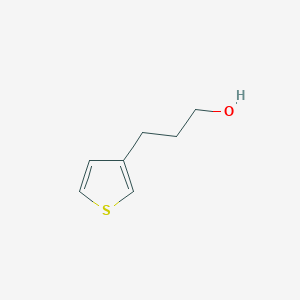
![3,6-dichloro-N-ethyl-N-{[4-(4-methoxypiperidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2905444.png)
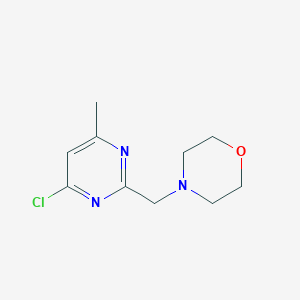
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2905448.png)
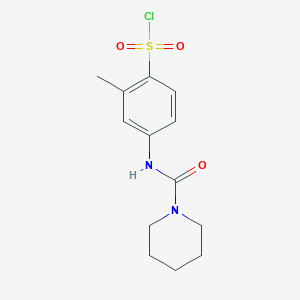
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)
